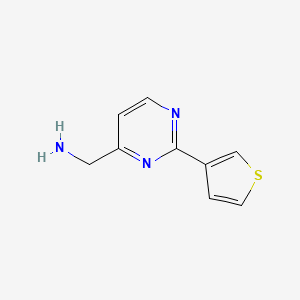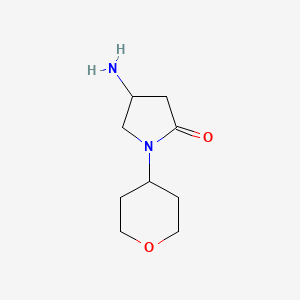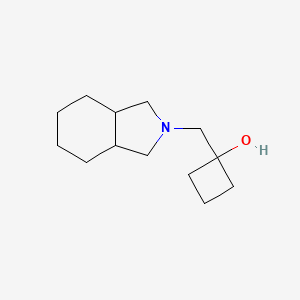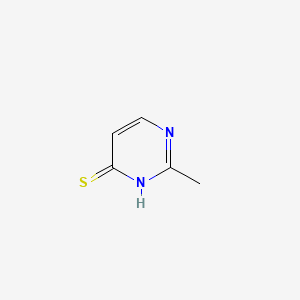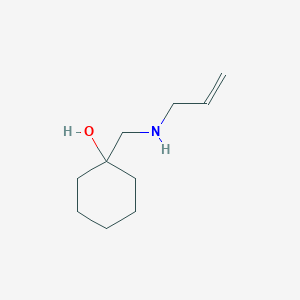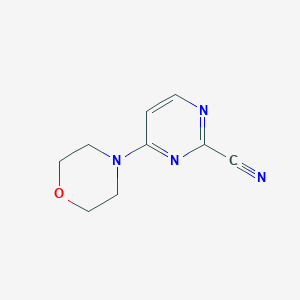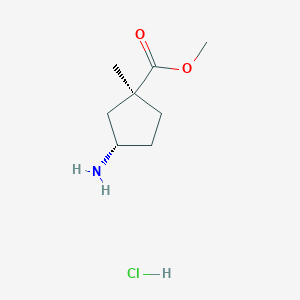
Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of cyclopentane, featuring an amino group and a methyl ester group. This compound is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Cyclopentane Ring: The initial step involves the formation of the cyclopentane ring, which can be achieved through various cyclization reactions.
Introduction of Functional Groups: The amino group and the methyl ester group are introduced through specific reactions, such as amination and esterification.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers investigate its potential medicinal properties due to the presence of the amino group and the cyclopentane ring.
Asymmetric Synthesis: The compound’s stereocenters make it useful in asymmetric synthesis reactions, leading to the formation of enantiomerically pure compounds.
作用機序
類似化合物との比較
Similar Compounds
Methyl (1S,3S)-3-aminocyclobutane-1-carboxylate hydrochloride: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.
Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride is unique due to its specific ring structure and the presence of both an amino group and a methyl ester group. These features make it a versatile compound in organic synthesis and medicinal chemistry .
特性
CAS番号 |
2387567-29-3 |
|---|---|
分子式 |
C8H16ClNO2 |
分子量 |
193.67 g/mol |
IUPAC名 |
methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(7(10)11-2)4-3-6(9)5-8;/h6H,3-5,9H2,1-2H3;1H/t6-,8-;/m0./s1 |
InChIキー |
ZHHPQWQLZPOEFX-QMGYSKNISA-N |
異性体SMILES |
C[C@@]1(CC[C@@H](C1)N)C(=O)OC.Cl |
正規SMILES |
CC1(CCC(C1)N)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


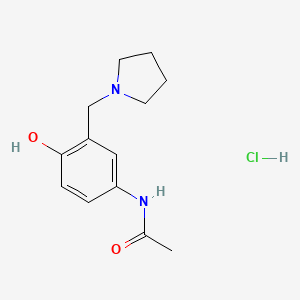
![6-Ethynyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13347640.png)


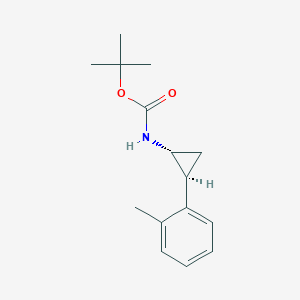
![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347664.png)
